molecular formula C34H30N2O10S4 B10904260 Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B10904260
M. Wt: 754.9 g/mol
InChI Key: WLGLQANMHKISLP-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound that features a unique spiro structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as benzothiazole and dithiole, contributes to its diverse chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole moiety through the reaction of 2-mercaptoaniline with acid chlorides

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain pathways, such as the cyclooxygenase pathway, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and benzothiazole-2-sulfonamide share structural similarities.

    Spiro compounds: Spiro[1,3-dithiole-2,1’-thiopyrano] derivatives exhibit similar spiro structures.

Uniqueness

Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of benzothiazole, spiro, and dithiole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C34H30N2O10S4

Molecular Weight

754.9 g/mol

IUPAC Name

tetramethyl 6'-[2-(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C34H30N2O10S4/c1-16-12-13-17-19(14-16)36(21(37)15-46-32-35-18-10-8-9-11-20(18)47-32)33(2,3)27-22(17)34(23(28(38)42-4)24(48-27)29(39)43-5)49-25(30(40)44-6)26(50-34)31(41)45-7/h8-14H,15H2,1-7H3

InChI Key

WLGLQANMHKISLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)COC4=NC5=CC=CC=C5S4)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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